

Pyrazinecarbonitrile molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Pyrazinecarbonitrile

Cat. No.: B1219330

[Get Quote](#)

An In-depth Technical Guide to Pyrazinecarbonitrile

This guide provides researchers, scientists, and drug development professionals with essential technical information regarding **Pyrazinecarbonitrile** (also known as 2-Cyanopyrazine), a key intermediate in the synthesis of pharmaceuticals, most notably the anti-tuberculosis drug Pyrazinamide.

Core Molecular Data

Pyrazinecarbonitrile is a heterocyclic aromatic compound. Its fundamental properties are summarized below.

Property	Data	Citation(s)
Molecular Formula	C ₅ H ₃ N ₃	[1] [2] [3]
Molecular Weight	105.10 g/mol	[1] [2] [3]
IUPAC Name	pyrazine-2-carbonitrile	[1]
CAS Number	19847-12-2	[1] [2]
Appearance	White or light yellow liquid	[4]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **Pyrazinecarbonitrile** are crucial for research and manufacturing. The following sections outline established protocols.

Protocol 1: Synthesis via Vapor-Phase Ammonoxidation

This protocol describes the synthesis of 2-Cyanopyrazine from 2-Methylpyrazine using a continuous-flow microreactor, which offers high space-time yield.[5]

1. Catalyst Preparation (CrVPO/ γ -Al₂O₃):

- Dissolve 2.7 g of oxalic acid, 0.284 g of vanadium pentoxide (V₂O₅), and 0.25 g of chromium trioxide (CrO₃) sequentially in 35 mL of distilled water.
- Add 0.275 mL of phosphoric acid (H₃PO₄) to achieve a molar ratio of Cr:V:P = 0.8:0.5:1.7.
- Stir the mixture at a constant temperature of 50–70 °C for 10 minutes.
- The prepared solution is then used to impregnate a γ -Al₂O₃ support.

2. Ammonoxidation Reaction:

- Apparatus: Continuous-flow sinusoidal wave microreactor.
- Reactants: 2-Methylpyrazine (MP), Water, Ammonia (NH₃), and Oxygen (O₂).
- Feed Molar Ratio: A molar ratio of MP:H₂O:NH₃:O₂ = 1:5:6:12 is optimal.[5]
- Procedure:
 - Load the prepared CrVPO/ γ -Al₂O₃ catalyst (approximately 0.03 g) into the microreactor.
 - Preheat the reactor to the target temperature of 480 °C.
 - Introduce the reactant feed mixture at the specified molar ratio. For example, maintain flows of 0.05 mL/min for MP, 75 mL/min for NH₃, and 150 mL/min for O₂.[5]
 - The reaction proceeds in the vapor phase over the catalyst bed.
 - Collect the product stream after it exits the reactor and cools. The primary product is 2-Cyanopyrazine (**Pyrazinecarbonitrile**).

Protocol 2: Synthesis via Cyanation of 2-Bromopyrazine

This method provides an alternative synthesis route under milder, non-pressurized conditions.

1. Reaction Setup:

- Apparatus: A standard laboratory reactor equipped with a stirrer, condenser, and nitrogen inlet.

- Reagents:
- 2-Bromopyrazine
- Sodium Cyanide (NaCN)
- Toluene (as solvent)
- Catalyst System: Cuprous Iodide (CuI), Potassium Iodide (KI), and N,N'-dimethylethylenediamine.

2. Synthesis Procedure:

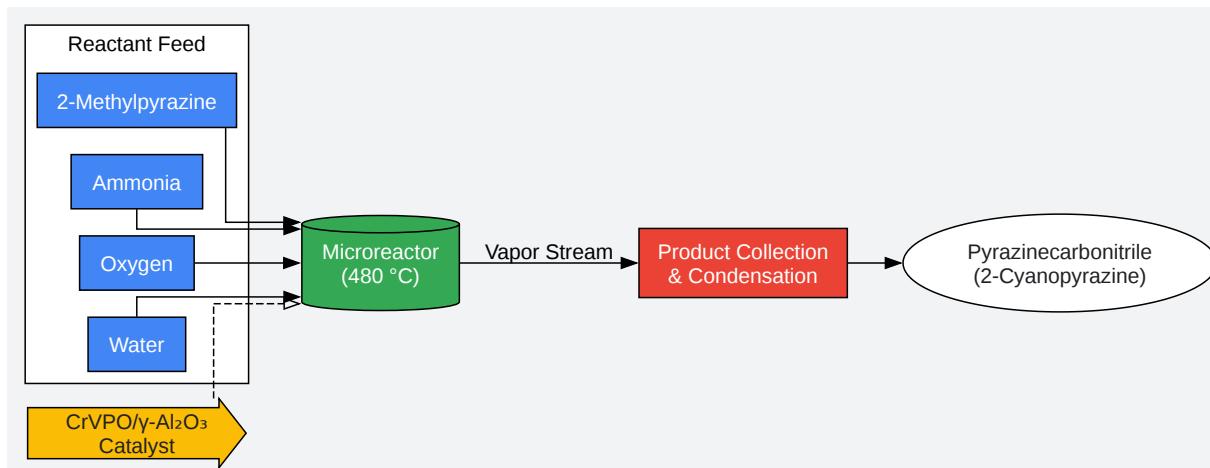
- Charge the reactor with Toluene.
- Add 2-Bromopyrazine and Sodium Cyanide. A recommended molar ratio is 1:1.2 of 2-Bromopyrazine to NaCN.
- Add the catalyst components. Recommended molar equivalents relative to 2-Bromopyrazine are: 10% CuI, 20% KI (2x the amount of CuI), and 100% N,N'-dimethylethylenediamine.
- Purge the reactor with nitrogen gas to create an inert atmosphere.
- Heat the reaction mixture to 110 °C and maintain for approximately 24 hours with stirring.
- After the reaction is complete, cool the mixture.
- Filter the mixture to remove solid byproducts.
- The resulting filtrate, containing the product, is purified by fractional distillation under reduced pressure to yield high-purity 2-Cyanopyrazine.

Protocol 3: Analysis by Gas Chromatography (GC)

This protocol is suitable for analyzing the purity of **Pyrazinecarbonitrile**, particularly from the ammonoxidation synthesis product stream.[\[5\]](#)

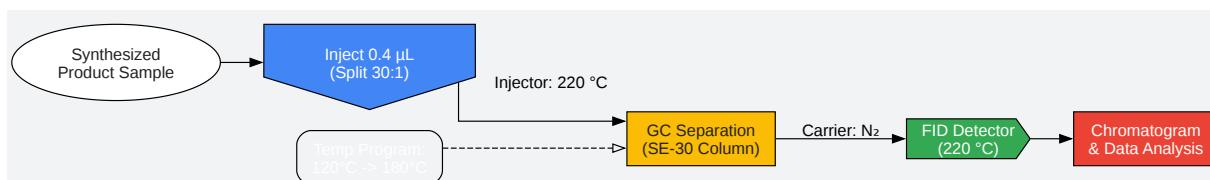
- Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
- Column: SE-30 packed column (2m length, 3mm diameter) or equivalent.[\[6\]](#)
- Carrier Gas: Nitrogen (N₂) at a flow rate of 0.4 mL/s.
- Injector Temperature: 220 °C.
- Detector Temperature: 220 °C.
- Oven Temperature Program:
 - Initial temperature: 120 °C.

- Ramp: Increase temperature at a rate of 20 °C/min to 180 °C.
- Hold: Maintain 180 °C for 2 minutes.
- Injection:
 - Volume: 0.4 µL.
 - Mode: Split injection with a split ratio of 30:1.


Protocol 4: Analysis by High-Performance Liquid Chromatography (HPLC)

This HPLC method is designed for the analysis of Pyrazinamide and its related substances, including the precursor **Pyrazinecarbonitrile**.[\[1\]](#)

- Instrumentation: HPLC system with a UV detector.
- Column: TSK-gel ODS-C18 (250 mm x 4.6 mm, 5 µm particle size).[\[1\]](#)
- Mobile Phase: A mixture of Methanol and Water (8:92 v/v). The pH of the water component is adjusted to 3.0 using glacial acetic acid.[\[1\]](#)
- Flow Rate: 1.0 mL/min.[\[1\]](#)
- Column Temperature: 35 °C.[\[1\]](#)
- Detection Wavelength: 268 nm.[\[1\]](#)
- Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., within a linear range of 0.4 µg/mL to 250 µg/mL).[\[1\]](#)


Workflow Visualizations

The following diagrams illustrate the key experimental workflows for the synthesis and analysis of **Pyrazinecarbonitrile**.

[Click to download full resolution via product page](#)

Caption: Ammonoxidation synthesis workflow for **Pyrazinecarbonitrile**.

[Click to download full resolution via product page](#)

Caption: Gas Chromatography (GC) analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Determination of pyrazinamide in human by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. vnips.in [vnips.in]
- 5. pnrjournal.com [pnrjournal.com]
- 6. frontiersin.org [frontiersin.org]
- To cite this document: BenchChem. [Pyrazinecarbonitrile molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1219330#pyrazinecarbonitrile-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com